molecular formula C3H3BrN2 B042342 4-Bromo-1H-pyrazole CAS No. 2075-45-8

4-Bromo-1H-pyrazole

Cat. No.: B042342
CAS No.: 2075-45-8
M. Wt: 146.97 g/mol
InChI Key: WVGCPEDBFHEHEZ-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrazole (C₃H₃BrN₂) is a halogenated pyrazole derivative with a bromine atom at the 4-position of the aromatic ring. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Synthesis: The compound is commonly synthesized via methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol using sodium hydride and methyl iodide, yielding high purity products . Alternative methods involve nucleophilic substitution reactions, such as the reaction of this compound with sodium hydride and oxan-4-yl methanesulfonate in DMF .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-1H-pyrazole can be synthesized through several methods. One common approach involves the bromination of pyrazole using bromine or N-bromosuccinimide in the presence of a catalyst . The reaction typically occurs under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale bromination processes. These methods often employ continuous flow reactors to ensure consistent product quality and high yield. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Scientific Research Applications

Pharmaceutical Development

4-Bromo-1H-pyrazole serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been linked to therapeutic agents targeting several medical conditions:

  • Neurological Disorders : Research indicates that pyrazole derivatives exhibit potential in treating neurological disorders due to their ability to interact with specific receptors and enzymes involved in neuroprotection and inflammation .
  • Anti-inflammatory Agents : Compounds derived from this compound have demonstrated anti-inflammatory properties, making them candidates for drugs similar to celecoxib, which is widely used for pain relief .

Case Study: Synthesis of Anti-inflammatory Agents

A study explored the synthesis of novel pyrazole derivatives that showed significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation. The synthesized compounds were evaluated for their anti-inflammatory activity in vitro and demonstrated promising results .

Agricultural Chemistry

In agricultural applications, this compound is utilized as a building block for developing agrochemicals, particularly pesticides:

  • Pesticide Formulation : The compound has been incorporated into formulations that enhance crop protection against pests and diseases. Its effectiveness in improving the efficacy of existing pesticides has been documented .

Data Table: Agrochemical Applications

Application AreaCompound TypeEffectiveness
PesticidesThis compoundEnhanced efficacy against target pests
HerbicidesVarious pyrazole derivativesImproved selectivity and reduced toxicity

Material Science

This compound is also employed in material science for the development of novel materials:

  • Polymer Synthesis : It serves as a precursor in synthesizing polymers and nanocomposites that exhibit enhanced thermal and mechanical properties. For example, studies have reported the use of this compound in creating polyurethane nanocomposites with single-walled carbon nanotubes .

Case Study: Nanocomposite Development

Research demonstrated that incorporating this compound into polyurethane matrices improved mechanical strength and thermal stability, showcasing its potential for advanced material applications .

Biochemical Research

In biochemical research, this compound is utilized in various studies:

  • Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes, providing insights into metabolic pathways and potential therapeutic targets .
  • Receptor Binding Studies : It is used to explore interactions with biological receptors, contributing to the understanding of drug-receptor dynamics.

Data Table: Biochemical Applications

Application AreaResearch FocusFindings
Enzyme InhibitionAlcohol dehydrogenaseInhibition observed
Receptor BindingNeurological receptorsAffinity measured

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent:

  • Detection and Quantification : It aids in the detection and quantification of various chemical substances within complex mixtures, enhancing analytical methodologies used in chemical analysis .

Case Study: Analytical Method Development

A recent study highlighted the use of this compound as a reagent in chromatographic techniques for the separation and identification of pharmaceutical compounds in biological samples, demonstrating its utility in analytical applications .

Comparison with Similar Compounds

Physical Properties :

  • Molecular weight: 146.97 g/mol
  • Melting point: 93–96°C
  • Boiling point: 250–260°C
  • Solubility: Slightly soluble in water, soluble in polar organic solvents .

Comparison with Similar Halogenated Pyrazoles

The structural, spectroscopic, and reactivity profiles of 4-Bromo-1H-pyrazole are distinct from other 4-halogenated-1H-pyrazoles (X = F, Cl, I). Below is a detailed analysis:

Structural and Crystallographic Differences

Crystallographic studies reveal significant differences in hydrogen bonding and packing motifs among 4-halogenated pyrazoles:

Property 4-F-pzH 4-Cl-pzH 4-Br-pzH 4-I-pzH
Crystal Structure Catemeric Trimeric Trimeric Catemeric
H-bonding Motif Chains Trimers Trimers Chains
Isostructural with Br No Yes Yes No
Reference
  • 4-Cl-pzH and 4-Br-pzH : Both form trimeric hydrogen-bonded motifs, leading to similar crystallographic packing .

Spectroscopic Data

Experimental and computational (DFT) studies highlight variations in IR and ¹H NMR spectra:

  • IR Spectroscopy :
    • The Br and Cl analogs show similar absorption bands due to their isostructural nature, while F and I derivatives exhibit distinct peaks influenced by electronegativity and polarizability .
  • ¹H NMR :
    • The H-bonding environment in trimeric Br/Cl analogs deshields pyrazole protons, causing downfield shifts compared to F/I derivatives .

Physical and Chemical Properties

Property 4-F-pzH 4-Cl-pzH 4-Br-pzH 4-I-pzH
Halogen Size Small Medium Medium Large
Electronegativity High Moderate Moderate Low
Boiling Point ~200°C ~240°C 250–260°C ~270°C
  • Solubility : Fluorinated derivatives (4-F-pzH) exhibit higher water solubility due to increased polarity, whereas bromo and iodo analogs are more lipophilic .

Biological Activity

4-Bromo-1H-pyrazole is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazoles, including this compound, are recognized for their broad spectrum of biological activities. These compounds have been found to exhibit anti-inflammatory, analgesic, antimicrobial, antitumor, and neuroprotective properties. The diverse pharmacological potential is attributed to the structural versatility of the pyrazole moiety, allowing for modifications that enhance specific biological activities .

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. Studies have shown that compounds containing the pyrazole nucleus can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives synthesized from this compound demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been documented. Research indicates that derivatives exhibit significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the bromine substituent appears to enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and cell lysis .

Antitumor Activity

In addition to its anti-inflammatory and antimicrobial properties, this compound has shown promising antitumor activity. Studies have reported that certain derivatives inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
  • Antioxidant Properties : Some studies suggest that these compounds exhibit antioxidant activity, which can protect cells from oxidative stress and contribute to their anticancer effects.
  • Interaction with Receptors : Pyrazoles have been shown to bind to various receptors involved in inflammatory responses and cancer progression, modulating their activity .

Study on Anti-inflammatory Effects

A study conducted by Tewari et al. (2014) evaluated the anti-inflammatory effects of various pyrazole derivatives, including those derived from this compound. The results indicated significant inhibition of inflammatory markers in animal models, suggesting potential therapeutic applications for chronic inflammatory diseases .

Antimicrobial Efficacy Assessment

Burguete et al. (2018) synthesized a series of this compound derivatives and tested their antimicrobial activity against multiple pathogens. Compound 11 showed notable effectiveness against Klebsiella pneumoniae, indicating that modifications at the aromatic position can enhance antibacterial properties .

Data Summary Table

Activity TypeCompound TestedEffectiveness (%)Reference
Anti-inflammatoryThis compoundUp to 85% TNF-α inhibition
AntimicrobialCompound 11Significant against E. coli
AntitumorVarious DerivativesInduced apoptosis in cancer cells

Q & A

Q. Basic: What are the most reliable synthetic routes for 4-Bromo-1H-pyrazole, and how do reaction conditions influence yield?

The compound can be synthesized via direct bromination of 1H-pyrazole using N-bromosuccinimide (NBS) in aqueous conditions (20–25°C), achieving near-quantitative yields (100%) under optimized stoichiometry . Alternative methods include microwave-assisted Sonogashira coupling, which requires palladium catalysts and yields ~80% after recrystallization from n-hexane . Key variables affecting yield include solvent polarity (water vs. organic solvents), temperature control, and catalyst loading. Purity (>98%) is typically confirmed by NMR and HR-MS .

Q. Basic: How should researchers characterize this compound to verify structural integrity?

Standard characterization involves:

  • 1H NMR : A singlet at δ 7.65 ppm (2H, pyrazole ring protons) in CD3CN .
  • HR-MS : Exact mass confirmation (M+H<sup>+</sup> = 146.9553) .
  • Elemental analysis : Matching calculated vs. observed C, H, N, and Br percentages (e.g., C: 24.5%, H: 2.06%) .
  • IR spectroscopy : Peaks at ~955 cm<sup>-1</sup> (C–Br stretch) and 1435–1655 cm<sup>-1</sup> (C=C/C=N vibrations) .

Q. Advanced: How can cross-coupling reactions involving this compound be optimized for regioselectivity?

This compound is a versatile electrophile in Suzuki-Miyaura , Heck-Mizoroki , and Sonogashira reactions. For Suzuki couplings:

  • Use Pd(PPh3)4 or PdCl2(dppf) with arylboronic acids in THF/water (60°C, 12h) to achieve 4-aryl-1H-pyrazoles .
  • Protect the N1 position with trityl groups to prevent undesired side reactions .
    For Sonogashira reactions, employ CuI/Pd(PPh3)4 catalysts in DMF at 80°C, ensuring anhydrous conditions to minimize dehalogenation .

Q. Advanced: How should researchers resolve contradictions in reported yields or purity across studies?

Discrepancies often arise from:

  • Solvent effects : Aqueous NBS bromination yields 100% , while organic solvents may reduce efficiency due to solubility issues.
  • Catalyst decomposition : Palladium catalysts in cross-coupling reactions require strict oxygen-free environments to maintain activity .
  • Purification methods : Recrystallization (e.g., from n-hexane) vs. column chromatography impacts final purity (98% vs. >99%) . Validate results using internal standards (e.g., dimethyl sulfone in NMR quantification) .

Q. Basic: What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to irritant properties (R36/37/38) .
  • Ventilation : Use fume hoods to avoid inhalation of powders/aerosols.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Q. Advanced: How is this compound utilized in coordination chemistry?

The compound acts as a ligand in metal-organic frameworks (MOFs). For example:

  • Copper complexes : [Cu(µ-4-Brpz)2(µ-DMF)]n is synthesized by reacting this compound with Cu(NO3)2 in DMF, yielding paramagnetic species (µeff = 1.33 B.M.) .
  • Applications : These complexes are studied for catalytic or magnetic properties, requiring X-ray crystallography and SQUID magnetometry for full characterization .

Q. Advanced: What methodologies assess the thermal stability of this compound derivatives?

  • Thermogravimetric analysis (TGA) : Measures decomposition onset temperatures (e.g., ~250°C for pristine this compound) .
  • Differential scanning calorimetry (DSC) : Identifies phase transitions (melting point: 93–96°C) .
  • Dynamic mechanical analysis (DMA) : For polymeric derivatives, evaluates glass transition temperatures under stress .

Q. Advanced: How can computational chemistry predict reactivity trends in this compound derivatives?

  • DFT calculations : Optimize geometries (B3LYP/6-311+G(d,p)) to predict electrophilic substitution sites (e.g., C3 vs. C5 positions) .
  • Hammett parameters : Correlate substituent effects on reaction rates in cross-coupling pathways .
  • Molecular docking : Screen derivatives for biological activity (e.g., antimicrobial targets) using AutoDock Vina .

Properties

IUPAC Name

4-bromo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGCPEDBFHEHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174826
Record name 4-Bromopyrazole
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Molecular Weight

146.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2075-45-8
Record name 4-Bromopyrazole
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Record name 4-Bromopyrazole
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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